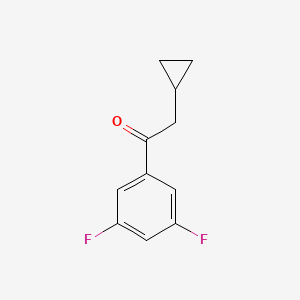
2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C₁₁H₁₀F₂O and a molecular weight of 196.19 g/mol . This compound is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a phenyl ring, making it a unique entity in the realm of organic chemistry.
Preparation Methods
The synthesis of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one involves several steps, typically starting with the preparation of the cyclopropyl group and the difluorophenyl moiety. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to corresponding alcohols.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the difluorophenyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-Cyclopropyl-1-(3,5-difluorophenyl)ethan-1-one stands out due to its unique combination of a cyclopropyl group and difluorophenyl ring. Similar compounds include:
- 1-Cyclopropyl-2-(2,5-difluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
These compounds share structural similarities but differ in the positioning of the fluorine atoms and other substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C11H10F2O |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
2-cyclopropyl-1-(3,5-difluorophenyl)ethanone |
InChI |
InChI=1S/C11H10F2O/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7H,1-3H2 |
InChI Key |
CFUFCYZLEFAAHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















